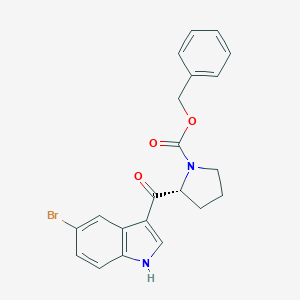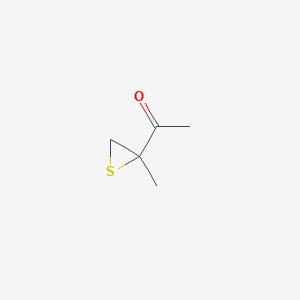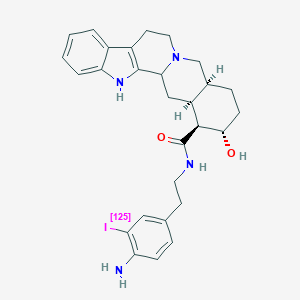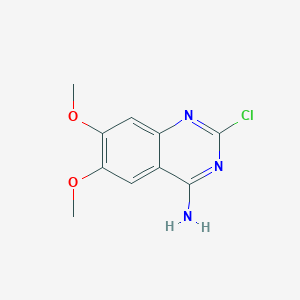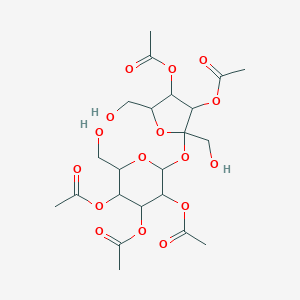
2,3,3',4,4'-Penta-O-acetylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4,4’-Penta-O-acetylsucrose is a derivative of sucrose, where five hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of sucralose, a widely used artificial sweetener. The molecular formula of 2,3,3’,4,4’-Penta-O-acetylsucrose is C22H32O16, and it has a molecular weight of 552.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Penta-O-acetylsucrose typically involves the selective acetylation of sucrose. One common method is the reaction of sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’-Penta-O-acetylsucrose involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3’,4,4’-Penta-O-acetylsucrose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Sucrose and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
2,3,3’,4,4’-Penta-O-acetylsucrose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sucralose and other sucrose derivatives.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to sucrose.
Industry: Utilized in the production of artificial sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 2,3,3’,4,4’-Penta-O-acetylsucrose involves its interaction with various molecular targets. In the synthesis of sucralose, the compound undergoes selective chlorination and deacetylation to yield the final sweetener product. The acetyl groups play a crucial role in protecting specific hydroxyl groups during the chlorination process, ensuring the selective formation of sucralose .
Comparaison Avec Des Composés Similaires
2,3,4,3’,4’-Penta-O-acetylsucrose: Another acetylated derivative of sucrose used in the synthesis of sucralose.
2,3,6,3’,4’-Penta-O-acetylsucrose: An isomer of 2,3,3’,4,4’-Penta-O-acetylsucrose, also used in sucralose synthesis.
Uniqueness: 2,3,3’,4,4’-Penta-O-acetylsucrose is unique due to its specific acetylation pattern, which provides selective protection during chemical reactions. This selectivity is crucial for the efficient synthesis of sucralose, making it a valuable intermediate in the production of this high-intensity sweetener .
Propriétés
Numéro CAS |
34382-02-0 |
|---|---|
Formule moléculaire |
C22H32O16 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
Clé InChI |
UMOFHQSJMUINFR-ZQNATQRZSA-N |
SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Key on ui other cas no. |
34382-02-0 |
Synonymes |
3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate; 2,3,3’,4,4’-Pentaacetatesucrose; 2,3,3’,4,4’-Penta-O-acetylsucrose; 2,3,4,3’,4’-Pentaacetylsucrose; 4-PAS; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
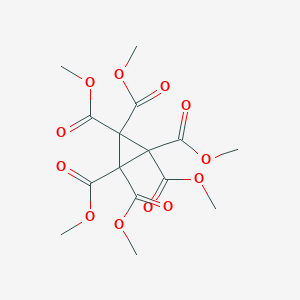
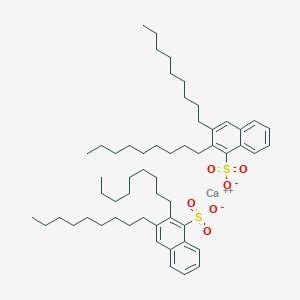
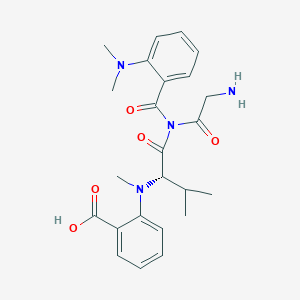
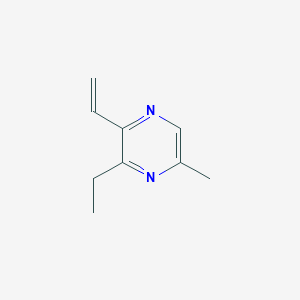
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
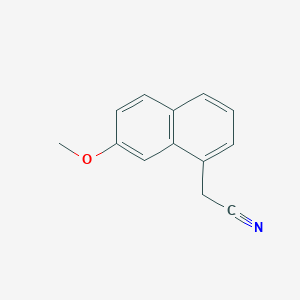
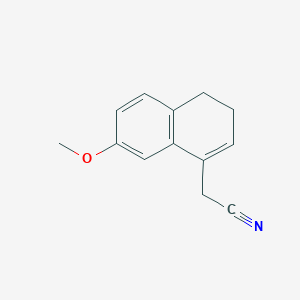
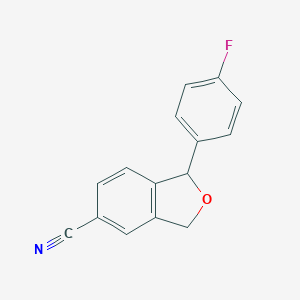
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
